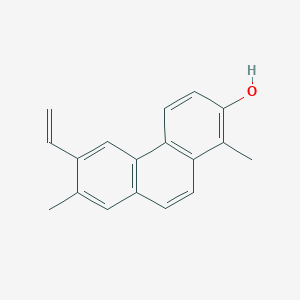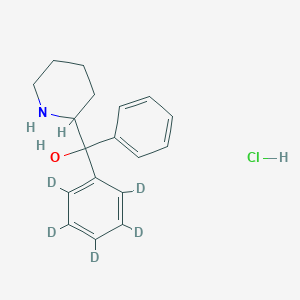
Pipradrol-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipradrol-d5 Hydrochloride is a deuterated form of Pipradrol, a mild central nervous system stimulant. Pipradrol was initially developed in the 1950s and has been used for various medical purposes, including the treatment of obesity, narcolepsy, and senile dementia . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Pipradrol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pipradrol-d5 Hydrochloride involves the deuteration of Pipradrol. The process typically starts with the preparation of Pipradrol, which is synthesized through a multi-step reaction involving the condensation of benzyl cyanide with piperidine, followed by reduction and hydrolysis . The deuteration process involves the exchange of hydrogen atoms with deuterium, usually achieved through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pipradrol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Pipradrol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Pipradrol to its corresponding alcohols or amines.
Substitution: Pipradrol can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pipradrol can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pipradrol-d5 Hydrochloride has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Pipradrol in biological systems.
Neuropharmacology: Investigated for its effects on the central nervous system, particularly its role as a norepinephrine-dopamine reuptake inhibitor.
Toxicology: Used in toxicological studies to understand the safety profile and potential adverse effects of Pipradrol.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques to quantify Pipradrol and its metabolites
Mécanisme D'action
Pipradrol-d5 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system. The primary molecular targets are the norepinephrine and dopamine transporters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desoxypipradrol: A structurally related compound with similar pharmacological actions but a longer duration of action.
Methylphenidate: Shares a similar mechanism of action but has a shorter duration of effect.
Uniqueness
This compound is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The presence of deuterium atoms can lead to differences in the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .
Propriétés
Formule moléculaire |
C18H22ClNO |
|---|---|
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |
Clé InChI |
KIFIYUHFHGSNHL-SQJASTRZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |
SMILES canonique |
C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)


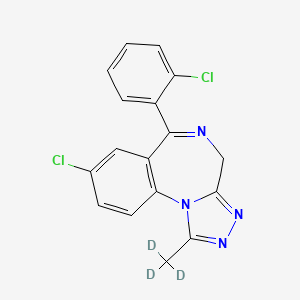


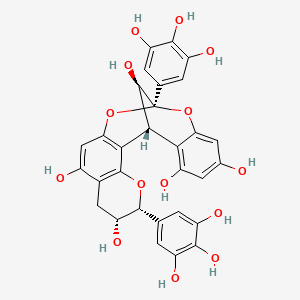

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)

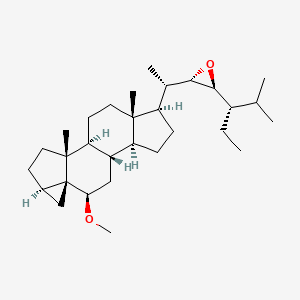
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
